molecular formula C16H16N2O2 B5349567 N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide

N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B5349567
M. Wt: 268.31 g/mol
InChI Key: RMJKQZLPANPENR-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide: is an organic compound that features a furan ring and an indole ring connected by a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide typically involves the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.

    Coupling with Indole: The furan-2-ylmethyl intermediate is then coupled with indole using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation Reaction: The final step involves the amidation of the coupled product with a suitable amine under acidic or basic conditions to form the desired this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the amide group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, at low temperatures.

    Substitution: Halogens, sulfonyl chlorides, under acidic or basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Chemistry: N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

Industry: In the industrial sector, this compound is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways that are critical for cell proliferation and survival.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)butanamide
  • N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)pentanamide

Comparison: Compared to its analogs, N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide exhibits unique properties due to the specific length of its propanamide chain. This affects its binding affinity and specificity towards molecular targets, making it a compound of particular interest in medicinal chemistry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(18-11-13-4-3-9-20-13)8-7-12-10-17-15-6-2-1-5-14(12)15/h1-6,9-10,17H,7-8,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJKQZLPANPENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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